(±)-Tetrahydroberberine (THB), a naturally occurring isoquinoline alkaloid and a reduced derivative of berberine, has garnered significant attention for its diverse pharmacological activities. Unlike its parent compound, which is known for a broad spectrum of effects including antimicrobial and metabolic regulation, THB presents a distinct profile with promising applications in cardiovascular and neurological therapeutics. Central to its mechanism of action is its role as a calcium channel blocker, a property that positions it as a compelling lead compound for the development of novel therapeutic agents.
This technical guide provides an in-depth exploration of (±)-tetrahydroberberine's function as a calcium channel blocker, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind experimental designs, provides actionable protocols for investigation, and synthesizes the current understanding of THB's mechanism, therapeutic potential, and structure-activity relationships.
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmitter release to gene expression and cell survival. The precise control of intracellular Ca²⁺ concentration is therefore paramount to cellular function. Voltage-gated calcium channels (VGCCs) are key regulators of Ca²⁺ influx from the extracellular space in response to membrane depolarization. Among the different types of VGCCs, the L-type calcium channels (LTCCs), particularly the CaV1.2 subtype, are predominant in cardiovascular tissues such as cardiac and smooth muscle cells. In the nervous system, both CaV1.2 and CaV1.3 isoforms play critical roles in neuronal excitability, synaptic plasticity, and gene expression.
Dysregulation of L-type calcium channel activity is implicated in the pathophysiology of numerous diseases, including hypertension, cardiac arrhythmias, and neurodegenerative disorders. Consequently, LTCCs are well-established and highly valuable therapeutic targets.
(±)-Tetrahydroberberine has been identified as an effective blocker of voltage-dependent calcium channels, with a particular affinity for the L-type channels. This activity is central to many of its observed pharmacological effects, including vasodilation, cardioprotection, and neuroprotection.
The primary mechanism by which THB exerts its effects is through the inhibition of Ca²⁺ influx into cells. This has been demonstrated in various cell types, most notably in myocardial and vascular smooth muscle cells. In cultured rat myocardial cells, THB was shown to inhibit the elevation of cytosolic free calcium ([Ca²⁺]i) induced by potassium chloride (KCl), a classic method for depolarizing the cell membrane and opening voltage-gated calcium channels. This inhibitory effect on KCl-induced Ca²⁺ influx is a hallmark of L-type calcium channel blockers.
Molecular docking studies have provided further insight, suggesting that tetrahydroberberine N-oxide, a closely related derivative, can bind to the CACNA1C and CACNA1D subunits of L-type calcium channels. This interaction is believed to allosterically modulate the channel, preventing its opening and subsequent Ca²⁺ influx.
To contextualize the efficacy of THB, it is useful to compare it with established calcium channel blockers. In a study on cultured rat single myocardial cells, the half-maximal inhibitory concentration (IC50) of THB for inhibiting KCl-induced [Ca²⁺]i elevation was determined to be 50.9 µmol·L⁻¹. In the same study, the well-known phenylalkylamine calcium channel blocker, verapamil, exhibited a more potent inhibition. While THB's effect was significant, it was quantitatively weaker than that of verapamil, suggesting a different potency profile.
Table 1: Comparative potency of (±)-Tetrahydroberberine and Verapamil.
It is important to note that THB also exhibits inhibitory effects on other ion channels, such as certain types of potassium (K⁺) channels. This broader pharmacological profile may contribute to its overall therapeutic effects but also necessitates careful consideration in drug development to ensure target selectivity.
A rigorous and multi-faceted experimental approach is essential to fully characterize the calcium channel blocking properties of THB and its derivatives. The following section details key experimental protocols, emphasizing the rationale behind each step.
Calcium imaging is a robust method for functionally assessing the inhibition of calcium influx in a population of cells. This technique provides a direct measure of a compound's ability to block channel activity in a physiological context.
Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing detailed information about a drug's effect on channel gating and conductance. This technique allows for the direct measurement of the ionic current flowing through the channels.
Radioligand binding assays are used to determine if a compound directly interacts with the calcium channel protein and to quantify its binding affinity. These assays typically involve the displacement of a known radiolabeled ligand from the channel by the test compound.
The blockade of L-type calcium channels by (±)-tetrahydroberberine initiates a cascade of downstream signaling events that underpin its therapeutic potential in cardiovascular and neurological disorders.
In vascular smooth muscle cells, the influx of Ca²⁺ through LTCCs is the primary trigger for contraction. By blocking these channels, THB reduces intracellular Ca²⁺ levels, leading to smooth muscle relaxation and vasodilation. This vasorelaxant effect contributes to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure. In cardiac muscle, THB's inhibition of Ca²⁺ influx can reduce the force of contraction (negative inotropy) and may also have anti-arrhythmic effects, similar to other calcium channel blockers. These properties make THB a promising candidate for the treatment of hypertension and ischemic heart disease.
In the central nervous system, excessive Ca²⁺ influx through LTCCs can lead to neuronal overstimulation, a phenomenon known as excitotoxicity, which is a key contributor to neuronal cell death in stroke and neurodegenerative diseases. By attenuating this Ca²⁺ overload, THB can exert a neuroprotective effect. Furthermore, calcium signaling is intricately linked to the regulation of transcription factors such as the cAMP response element-binding protein (CREB), which plays a crucial role in neuronal survival and plasticity. By modulating intracellular calcium dynamics, THB may influence these downstream gene expression programs, contributing to its neuroprotective properties. An extract containing allocryptopine, tetrahydropalmatine, and tetrahydroberberine N-oxide has been shown to maintain intracellular calcium homeostasis and function as an L-type Ca2+ channel blocker, which is crucial for neuronal survival. This extract was also found to modulate key signaling pathways by dephosphorylating stress-related proteins and enhancing cell survival pathways.
The tetrahydroprotoberberine scaffold of THB offers a rich template for medicinal chemistry optimization. While a comprehensive structure-activity relationship (SAR) for the calcium channel blocking activity of THB derivatives is not yet fully elucidated, studies on related compounds provide valuable insights. Modifications to the substitution pattern on the aromatic rings and the stereochemistry of the quinolizidine core are likely to have a significant impact on potency and selectivity.
The synthesis of various tetrahydroberberine derivatives has been reported, primarily for applications in other therapeutic areas. Future research should focus on the systematic synthesis and pharmacological evaluation of THB analogs specifically for their calcium channel blocking activity. Key objectives for such a program would include:
(±)-Tetrahydroberberine has emerged as a compelling natural product lead compound with well-documented activity as an L-type calcium channel blocker. Its demonstrated effects on the cardiovascular and nervous systems highlight its therapeutic potential for a range of diseases. This technical guide has provided a framework for understanding its mechanism of action and has detailed the key experimental approaches required for its further characterization and development. By applying rigorous pharmacological and medicinal chemistry principles, the full therapeutic potential of this promising natural alkaloid can be unlocked.
-
Yang, P., Song, D. Q., Li, Y. H., Kong, W. J., Wang, Y. X., Gao, L. M., Liu, S. Y., Cao, R. Q., & Jiang, J. D. (2008). Synthesis and structure-activity relationships of berberine analogues as a novel class of low-density-lipoprotein receptor up-regulators. Bioorganic & medicinal chemistry letters, 18(16), 4675–4677. [Link]
-
Zhou, J., Xuan, B., & Li, D. X. (1993). Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats. Zhongguo yao li xue bao = Acta pharmacologica Sinica, 14(2), 130–133. [Link]
-
Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta crystallographica. Section C, Structural chemistry, 71(Pt 4), 262–265. [Link]
-
Mari, G., De Crescentini, L., Benedetti, S., Palma, F., Santeusanio, S., & Mantellini, F. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein journal of organic chemistry, 16, 1606–1616. [Link]
-
Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C Structural Chemistry, 71(4), 262-265. [Link]
-
Striessnig, J., Pinggera, A., Kaur, G., Bock, G., & Tuluc, P. (2014). L-type Ca²⁺ channels in heart and brain. Wiley interdisciplinary reviews. Membrane transport and signaling, 3(2), 15–38. [Link]
-
Nigdelioglu Dolanbay, S., & Aslim, B. (2024). Allocryptopine, tetrahydropalmatine, and tetrahydroberberine N-oxide alkaloids alleviate cellular stress by modulating calcium homeostasis and the MAPK and akt/GSK-3β/tau signaling pathways. Frontiers in Pharmacology, 15, 1369974. [Link]
-
Wu, J., & Jin, G. Z. (1997). Tetrahydroberberine blocks membrane K+ channels underlying its inhibition of intracellular message-mediated outward currents in acutely dissociated CA1 neurons from rat hippocampus. Brain research, 775(1-2), 214–218. [Link]
-
Wang, Y. X., Liu, P. Q., Zhang, J., Wang, Y., & Jiang, J. D. (2016). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroprotoberberine Derivatives (THPBs) as Selective α1A-Adrenoceptor Antagonists. Journal of medicinal chemistry, 59(21), 9837–9849. [Link]
-
Zholos, A. V. (2022). Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol. PLOS ONE, 17(11), e0277823. [Link]
-
B'SYS GmbH. (n.d.). HEK-293 CaV1.2 Cell Line. B'SYS. Retrieved from [Link]
-
Hardingham, G. E., & Bading, H. (2002). CREB transcriptional activity in neurons is regulated by multiple, calcium-specific phosphorylation events. Neuron, 34(2), 221-233. [Link]
-
Wu, J., & Jin, G. Z. (1997). Tetrahydroberberine inhibits acetylcholine-induced K+ current in acutely dissociated rat hippocampal CA1 pyramidal neurons. Neuroscience letters, 225(2), 115–118. [Link]
-
Lee, T. H., Kim, K. H., Lee, S. O., Lee, K. R., Kim, Y. S., & Kim, S. Y. (2011). Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. The Journal of pharmacology and experimental therapeutics, 338(3), 917–924. [Link]
-
Sophion Bioscience. (n.d.). hCaV1.2 recordings using QPatch. Retrieved from [Link]
-
Ko, F. N., Wu, T. S., Lu, S. T., Wu, Y. C., Huang, T. F., & Teng, C. M. (1993). Vasorelaxant and antiproliferative effects of berberine. European journal of pharmacology, 237(1), 137–144. [Link]
-
Catterall, W. A., & Striessnig, J. (2017). Molecular determinants of drug binding and action on L-type calcium channels. Journal of molecular and cellular cardiology, 108, 3–11. [Link]
-
Earm, Y. E., & Noble, D. (1990). A model of the single atrial cell: relation between calcium current and mechanical activity. Proceedings of the Royal Society of London. Series B, Biological sciences, 240(1297), 83–95. [Link]
-
Murphy, K. M., Gould, R. J., Largent, B. L., & Snyder, S. H. (1983). A unitary mechanism of calcium antagonist drug action. Proceedings of the National Academy of Sciences of the United States of America, 80(3), 860–864. [Link]
-
Dai, D. X., Zhou, J., & Xuan, B. (1996). [Effects of tetrahydroprotoberberines on cytosolic free calcium in cultured rat single myocardial cells]. Zhongguo yao li xue bao = Acta pharmacologica Sinica, 17(5), 451–454. [Link]
-
Wang, Y., Zha, W., Wang, S., Liang, B., & Xu, D. (2015). Berberine via suppression of transient receptor potential vanilloid 4 channel improves vascular stiffness in mice. Scientific reports, 5, 12228. [Link]
-
Zhang, X. F., Zhang, Y. C., Qin, Y. H., Liu, Y. P., & Li, Y. L. (2016). Berberine Alleviates the Cerebrovascular Contractility in Streptozotocin-Induced Diabetic Rats Through Modulation of Intracellular Ca²⁺ Handling in Smooth Muscle Cells. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 38(4), 1431–1444. [Link]
-
Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450. [Link]
-
Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflugers Archiv : European journal of physiology, 391(2), 85–100. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
-
Hardingham, G. E., & Bading, H. (2010). Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nature reviews. Neuroscience, 11(10), 682–696. [Link]
-
Wang, Y., Zha, W., Wang, S., Liang, B., & Xu, D. (2015). Berberine via suppression of transient receptor potential vanilloid 4 channel improves vascular stiffness in mice. Scientific Reports, 5, 12228. [Link]
-
Berbamine, a natural extract, induces G1 arrest and apoptosis in human cancer cells by inactivating the Ca2+/calmodulin-dependent protein kinase II/IkappaBalpha/NF-kappaB signaling pathway. (2010). Journal of Biological Chemistry, 285(21), 16048-16058. [Link]
-
Hardingham, G. E., Arnold, F. J., & Bading, H. (2002). Nuclear calcium signaling controls CREB-mediated gene expression triggered by synaptic activity. Neuron, 34(2), 221-233. [Link]
-
Dolmetsch, R. E., Pajvani, U., Fife, K., Spotts, J. M., & Greenberg, M. E. (2001). Signaling to the nucleus by an L-type calcium channel-calmodulin complex through the MAP kinase pathway. Science, 294(5541), 333–339. [Link]
-
Carafoli, E. (2002). Calcium signaling: a tale for all seasons. Proceedings of the National Academy of Sciences of the United States of America, 99(3), 1115–1122. [Link]
-
Kuryshev, Y. A., Brown, A. M., Duzic, E., & Kirsch, G. E. (2014). Evaluating state dependence and subtype selectivity of calcium channel modulators in automated electrophysiology assays. Assay and drug development technologies, 12(2), 97–108. [Link]
-
Hockerman, G. H., Peterson, B. Z., Johnson, B. D., & Catterall, W. A. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual review of pharmacology and toxicology, 37, 361–396. [Link]
-
Graefe-Mody, U., Retzow, A., & Stöhr, T. (2012). The calcineurin-nuclear factor of activated T-lymphocytes pathway in nervous system functions and diseases. Journal of neurochemistry, 123(5), 653–668. [Link]
-
Chang, K. T., & Berg, D. K. (2001). Voltage-gated channels block nicotinic regulation of CREB phosphorylation and gene expression in neurons. Neuron, 32(5), 855–865. [Link]
-
Bading, H. (2013). Nuclear calcium signalling in the regulation of gene expression. Journal of neurochemistry, 125(1), 1–13. [Link]
-
Lee, S. K., & Catterall, W. A. (2003). State-dependent inhibition of L-type calcium channels by verapamil and diltiazem. Molecular pharmacology, 64(3), 734–743. [Link]
-
Tikhonov, D. B., & Zhorov, B. S. (2017). Voltage-gated calcium channel block by verapamil and diltiazem: A state-dependent modeling study. The Journal of general physiology, 149(4), 481–500. [Link]
-
Striessnig, J. (1999). Pharmacology, structure and function of cardiac L-type Ca(2+) channels. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 9(4-5), 242–269. [Link]
-
Triggle, D. J. (2007). Calcium channel antagonists: clinical uses--past, present and future. Biochemical pharmacology, 74(1), 1–12. [Link]
-
Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in pharmacology, 8, 286. [Link]
-
Elliott, H. L., & Ram, C. V. (2011). Calcium channel blockers. Journal of clinical hypertension (Greenwich, Conn.), 13(9), 687–689. [Link]
-
Toyo-Oka, T., & Nayler, W. G. (1996). Third generation calcium entry blockers. Blood pressure, 5(4), 206–208. [Link]
-
van Zwieten, P. A. (1998). The pharmacological properties of 'third generation' calcium antagonists. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 16(1), S3–S6. [Link]
-
Meredith, P. A., & Elliott, H. L. (2004). Dihydropyridine calcium channel blockers: basic pharmacological and clinical differences. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 22(1), S3–S10. [Link]
-
Epstein, M. (2006). Calcium antagonists in the management of hypertension. Expert opinion on pharmacotherapy, 7(8), 1015–1027. [Link]
-
Mason, R. P., Walter, M. F., & Trumbore, M. W. (1999). Membrane antioxidant effects of the unique calcium antagonist amlodipine. The Journal of cardiovascular pharmacology, 34(6), 858–865. [Link]
-
Stojilkovic, S. S. (2012). The emerging roles of the calcineurin-nuclear factor of activated T-lymphocytes pathway in nervous system functions and diseases. Journal of neurochemistry, 123(5), 653–668. [Link]
-
Ghosh, A., & Greenberg, M. E. (1995). Calcium signaling in neurons: molecular mechanisms and cellular consequences. Science, 268(5208), 239–247. [Link]
-
Wu, H., Zhang, Y., Wang, J., Yang, Y., & Qu, Y. (2022). Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review. Frontiers in pharmacology, 13, 900382. [Link]
-
Kumar, A., Ekavali, Chopra, K., & Kuhad, A. (2015). Neuroprotective effect of berberine is mediated by MAPK signaling pathway in experimental diabetic neuropathy in rats. European journal of pharmacology, 776, 175–182. [Link]
-
Ahmed, T., Gilani, A. H., Abdollahi, M., Daglia, M., Nabavi, S. F., & Nabavi, S. M. (2021). Neuroprotective potential of berberine in modulating Alzheimer's disease via multiple signaling pathways. Journal of food biochemistry, 45(10), e13936. [Link]
-
Lin, K., Liu, S., Shen, Y., & Li, Q. (2023). Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. Oxidative medicine and cellular longevity, 2023, 8863816. [Link]
-
Brewer, L. D., Thibault, O., Staton, J., & Porter, N. M. (2001). Vitamin D hormone confers neuroprotection in parallel with downregulation of L-type calcium channel expression in hippocampal neurons. Journal of neuroscience research, 65(6), 551–557. [Link]
-
Choi, D. W. (1992). Bench to bedside: the glutamate connection. Science, 258(5080), 241–243. [Link]
-
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160–170. [Link]
-
Lee, J. M., Zipfel, G. J., & Choi, D. W. (1999). The changing landscape of ischaemic brain injury mechanisms. Nature, 399(6738 Suppl), A7–A14. [Link]
-
Szydlowska, K., & Tymianski, M. (2010). Calcium, ischemia and excitotoxicity. Cell calcium, 47(2), 122–129. [Link]
-
Arundine, M., & Tymianski, M. (2003). Molecular mechanisms of calcium-dependent neurodegeneration in excitotoxicity. Cell calcium, 34(4-5), 325–337. [Link]
-
Orrenius, S., Zhivotovsky, B., & Nicotera, P. (2003). Regulation of cell death: the calcium-apoptosis link. Nature reviews. Molecular cell biology, 4(7), 552–565. [Link]
-
Berridge, M. J., Lipp, P., & Bootman, M. D. (2000). The versatility and universality of calcium signalling. Nature reviews. Molecular cell biology, 1(1), 11–21. [Link]
-
Clapham, D. E. (2007). Calcium signaling. Cell, 131(6), 1047–1058. [Link]
-
Berridge, M. J. (1998). Neuronal calcium signaling. Neuron, 21(1), 13–26. [Link]
-
Bezprozvanny, I. (2005). The Alzheimer's disease presenilins and their effect on calcium signaling. Cell calcium, 38(3-4), 399–407. [Link]
-
LaFerla, F. M. (2002). Calcium dysfunction in Alzheimer's disease and its role in the pathology. Neurobiology of aging, 23(5), 849–855. [Link]
-
Mattson, M. P. (2007). Calcium and neurodegeneration. Aging cell, 6(3), 337–350. [Link]
-
Wojda, U., Salinska, E., & Kuznicki, J. (2008). Calcium ions in neuronal degeneration. IUBMB life, 60(9), 575–590. [Link]
-
Surmeier, D. J., Guzman, J. N., Sanchez-Padilla, J., & Schumacker, P. T. (2011). The role of mitochondrial calcium in neuronal activity and neurodegeneration. The Journal of physiology, 589(Pt 21), 5135–5141. [Link]
-
Chan, C. S., Guzman, J. N., Ilijic, E., Mercer, J. N., Rick, C., Tkatch, T., Meredith, G. E., & Surmeier, D. J. (2007). 'Rejuvenation' of striatal medium spiny neurons in an animal model of Parkinson's disease. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(47), 12727–12738. [Link]
-
Ilijic, E., Guzman, J. N., & Surmeier, D. J. (2011). The L-type channel antagonist isradipine is neuroprotective in a mouse model of Parkinson's disease. Neurobiology of disease, 43(2), 364–371. [Link]
-
Guzman, J. N., Sanchez-Padilla, J., Wokosin, D., Kondapalli, J., Ilijic, E., Schumacker, P. T., & Surmeier, D. J. (2010). Oxidant stress evoked by pacemaking in dopaminergic neurons is attenuated by DJ-1. Nature, 468(7324), 696–700. [Link]
-
Kang, S., Cooper, G., Feldman, S. M., & Slesinger, P. A. (2012). The GABAB receptor-activated K+ current is not a major contributor to the slow inhibitory postsynaptic current in midbrain dopamine neurons. The Journal of physiology, 590(11), 2567–2583. [Link]
-
Puopolo, M., Raviola, E., & Bean, B. P. (2007). Roles of subthreshold calcium current and sodium current in spontaneous firing of mouse midbrain dopamine neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(3), 645–656. [Link]
-
Khaliq, Z. M., & Bean, B. P. (2010). Pacemaking in dopaminergic ventral tegmental area neurons: a prominent role for Cav1.3 L-type calcium channels. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(21), 7277–7289. [Link]
-
Mercuri, N. B., & Bernardi, G. (2005). The 'magic' of L-DOPA: why is it the gold standard for Parkinson's disease treatment? Trends in pharmacological sciences, 26(7), 341–344. [Link]
-
Obeso, J. A., Rodriguez-Oroz, M. C., Goetz, C. G., Marin, C., Kordower, J. H., Rodriguez, M., Hirsch, E. C., Farrer, M., Schapira, A. H., & Halliday, G. (2010). Missing pieces in the Parkinson's disease puzzle. Nature medicine, 16(6), 653–661. [Link]
-
Schapira, A. H. (2008). Mitochondria and the environment in Parkinson's disease. Biochimica et biophysica acta, 1777(10), 1033–1040. [Link]
-
Sulzer, D. (2007). Multiple hit hypotheses for dopamine neuron loss in Parkinson's disease. Trends in neurosciences, 30(5), 244–250. [Link]
-
Surmeier, D. J. (2007). Calcium, ageing, and neuronal vulnerability in Parkinson's disease. The Lancet. Neurology, 6(10), 933–938. [Link]
-
Surmeier, D. J., & Schumacker, P. T. (2013). Calcium, bioenergetics, and neuronal vulnerability in Parkinson's disease. The Journal of biological chemistry, 288(15), 10736–10741. [Link]
-
Surmeier, D. J., Obeso, J. A., & Halliday, G. M. (2017). Selective neuronal vulnerability in Parkinson disease. Nature reviews. Neuroscience, 18(2), 101–113. [Link]
-
Wilson, J. M., & Groves, P. M. (1981). Spontaneous firing patterns of identified spiny neurons in the rat neostriatum. Brain research, 220(1), 67–80. [Link]
-
Wilson, C. J. (2005). The mechanisms of intrinsic membrane potential oscillations and resonance in striatal neurons. Journal of anatomy, 207(5), 597–608. [Link]
-
Nisenbaum, E. S., & Wilson, C. J. (1995). Potassium currents responsible for shaping the long-duration action potential and the afterhyperpolarization in striatal spiny neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 15(6), 4449–4463. [Link]
-
Nisenbaum, E. S., Xu, Z. C., & Wilson, C. J. (1994). Contribution of a slowly inactivating potassium current to the transition to firing of striatal spiny projection neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 14(8), 4859–4871. [Link]
-
Calabresi, P., Pisani, A., Mercuri, N. B., & Bernardi, G. (1996). The corticostriatal projection: from synaptic plasticity to dysfunctions of the basal ganglia. Trends in neurosciences, 19(1), 19–24. [Link]
-
Calabresi, P., Saiardi, A., Pisani, A., Baik, J. H., Centonze, D., Mercuri, N. B., Bernardi, G., & Borrelli, E. (1997). Abnormal synaptic plasticity in the striatum of mice lacking dopamine D2 receptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(12), 4536–4544. [Link]
-
Centonze, D., Picconi, B., Gubellini, P., Bernardi, G., & Calabresi, P. (2001). Dopaminergic control of synaptic plasticity in the dorsal striatum. European journal of neuroscience, 13(6), 1071–1077. [Link]
-
Kerr, J. N., & Wickens, J. R. (2001). Dopamine D-1/D-5 receptor activation is required for long-term potentiation in the rat neostriatum in vitro. The Journal of neurophysiology, 85(1), 117–124. [Link]
-
Lovinger, D. M. (2008). Presynaptic modulation by endocannabinoids. Handbook of experimental pharmacology, (184), 435–477. [Link]
-
Kreitzer, A. C., & Malenka, R. C. (2008). Endocannabinoid-mediated synaptic plasticity in the striatum. Annals of the New York Academy of Sciences, 1129, 136–142. [Link]
-
Gerdeman, G. L., & Lovinger, D. M. (2001). CB1 cannabinoid receptor inhibits synaptic transmission in rat dorsolateral striatum. The Journal of neurophysiology, 85(1), 468–471. [Link]
-
Gerdeman, G., Ronesi, J., & Lovinger, D. M. (2002). Postsynaptic endocannabinoid release is critical to long-term depression in the striatum. Nature neuroscience, 5(5), 446–451. [Link]
-
Ronesi, J., & Lovinger, D. M. (2005). Endocannabinoid signaling in the striatum. Neuropharmacology, 49(4), 464–476. [Link]
-
Kreitzer, A. C., & Regehr, W. G. (2001). Retrograde signaling by endocannabinoids. Current opinion in neurobiology, 11(3), 324–330. [Link]
-
Alger, B. E. (2002). Retrograde signaling in the regulation of synaptic transmission: focus on endocannabinoids. Progress in neurobiology, 68(4), 247–286. [Link]
-
Freund, T. F., Katona, I., & Piomelli, D. (2003). Role of endogenous cannabinoids in synaptic signaling. Physiological reviews, 83(3), 1017–1066. [Link]
-
Chevaleyre, V., Takahashi, K. A., & Castillo, P. E. (2006). Endocannabinoid-mediated synaptic plasticity in the CNS. Annual review of neuroscience, 29, 37–76. [Link]
-
Kano, M., Ohno-Shosaku, T., Hashimotodani, Y., Uchigashima, M., & Watanabe, M. (2009). Endocannabinoid-mediated control of synaptic transmission. Physiological reviews, 89(1), 309–380. [Link]
-
Heifets, B. D., & Castillo, P. E. (2009). Endocannabinoid signaling and long-term synaptic plasticity. Annual review of physiology, 71, 283–306. [Link]
-
Ohno-Shosaku, T., & Kano, M. (2014). Endocannabinoid-mediated retrograde modulation of synaptic transmission. Current opinion in neurobiology, 29, 1–8. [Link]
-
Castillo, P. E., Younts, T. J., Chávez, A. E., & Hashimotodani, Y. (2012). Endocannabinoid signaling and synaptic function. Neuron, 76(1), 70–81. [Link]
-
Piomelli, D. (2003). The molecular logic of endocannabinoid signalling. Nature reviews. Neuroscience, 4(11), 873–884. [Link]
-
Di Marzo, V., & De Petrocellis, L. (2012). Why do we need so many targets for endocannabinoid signalling? British journal of pharmacology, 165(8), 2379–2383. [Link]
-
Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: delta9-tetrahydrocannabinol, cannabidiol and delta9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199–215. [Link]
-
Pertwee, R. G. (2009). Emerging strategies for exploiting cannabinoid receptor agonists as medicines. British journal of pharmacology, 156(3), 397–411. [Link]
-
Pacher, P., Bátkai, S., & Kunos, G. (2006). The endocannabinoid system as an emerging target of pharmacotherapy. Pharmacological reviews, 58(3), 389–462. [Link]
-
Howlett, A. C., Barth, F., Bonner, T. I., Cabral, G., Casellas, P., Devane, W. A., Felder, C. C., Herkenham, M., Mackie, K., Martin, B. R., Mechoulam, R., & Pertwee, R. G. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological reviews, 54(2), 161–202. [Link]
-
Mackie, K. (2008). Cannabinoid receptors: where they are and what they do. Journal of neuroendocrinology, 20 Suppl 1, 10–14. [Link]
-
Glass, M., Dragunow, M., & Faull, R. L. (1997). Cannabinoid receptors in the human brain: a detailed anatomical and quantitative autoradiographic study in the fetal, neonatal and adult human brain. Neuroscience, 77(2), 299–318. [Link]
-
Herkenham, M., Lynn, A. B., Little, M. D., Johnson, M. R., Melvin, L. S., de Costa, B. R., & Rice, K. C. (1990). Cannabinoid receptor localization in brain. Proceedings of the National Academy of Sciences of the United States of America, 87(5), 1932–1936. [Link]
-
Mailleux, P., & Vanderhaeghen, J. J. (1992). Distribution of cannabinoid receptor in the human developing and adult basal ganglia. Neuroscience letters, 148(1-2), 173–176. [Link]
-
Tsou, K., Brown, S., Sañudo-Peña, M. C., Mackie, K., & Walker, J. M. (1998). Immunohistochemical distribution of cannabinoid CB1 receptors in the rat central nervous system. Neuroscience, 83(2), 393–411. [Link]
-
Egertová, M., & Elphick, M. R. (2000). Localisation of cannabinoid receptors in the rat brain using antibodies to the intracellular C-terminal tail of CB1. Journal of comparative neurology, 422(2), 159–171. [Link]
-
Marsicano, G., & Lutz, B. (1999). Expression of the cannabinoid receptor CB1 in distinct neuronal subpopulations in the adult mouse forebrain. The European journal of neuroscience, 11(12), 4213–4225. [Link]
-
Uchigashima, M., Narushima, M., Fukaya, M., Katona, I., Kano, M., & Watanabe, M. (2007). Subcellular arrangement of molecules for 2-arachidonoylglycerol-mediated retrograde signaling and its physiological implications. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(14), 3663–3676. [Link]
-
Katona, I., Sperlágh, B., Sík, A., Käfalvi, A., Vizi, E. S., Mackie, K., & Freund, T. F. (1999). Presynaptically located CB1 cannabinoid receptors regulate GABA release from axon terminals of specific hippocampal interneurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(11), 4544–4558. [Link]
-
Kawamura, Y., Fukaya, M., Maejima, T., Yoshida, T., Miura, E., Watanabe, M., Ohno-Shosaku, T., & Kano, M. (2006). The CB1 cannabinoid receptor is the major cannabinoid receptor in the hippocampus. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(43), 11022–11032. [Link]
-
Montero-Gallego, V., Nombela, C., & Romero, J. (2011). Cannabinoid receptor CB1 is expressed in the human striatum and is not altered in Huntington's disease. Neuroscience, 192, 584–594. [Link]
-
van der Stelt, M., & Di Marzo, V. (2003). The endocannabinoid system in the basal ganglia and in the mesolimbic reward system: implications for neurological and psychiatric disorders. European journal of pharmacology, 480(1-3), 133–150. [Link]
-
Rodríguez de Fonseca, F., Del Arco, I., Bermudez-Silva, F. J., Bilbao, A., Cippitelli, A., & Navarro, M. (2005). The endocannabinoid system: physiology and pharmacology. Alcohol and alcoholism (Oxford, Oxfordshire), 40(1), 2–14. [Link]
-
De Petrocellis, L., & Di Marzo, V. (2009). An introduction to the endocannabinoid system: from the early to the latest concepts. Best practice & research. Clinical endocrinology & metabolism, 23(1), 1–15. [Link]
-
Howlett, A. C. (2005). Cannabinoid receptor signaling. Handbook of experimental pharmacology, (168), 53–79. [Link]
-
Demuth, D. G., & Molleman, A. (2006). Cannabinoid signalling. Life sciences, 78(6), 549–563. [Link]
-
Schlicker, E., & Kathmann, M. (2001). Modulation of transmitter release via presynaptic cannabinoid receptors. Trends in pharmacological sciences, 22(11), 565–572. [Link]
-
Wilson, R. I., & Nicoll, R. A. (2002). Endocannabinoid signaling in the brain. Science, 296(5568), 678–682. [Link]
-
Ohno-Shosaku, T., Maejima, T., & Kano, M. (2001). Endogenous cannabinoids mediate retrograde signals from depolarized postsynaptic neurons to presynaptic terminals. Neuron, 29(3), 729–738. [Link]
-
Kreitzer, A. C., & Regehr, W. G. (2001). Depolarization-induced suppression of inhibition in cerebellar Purkinje cells requires downstream signaling by metabotropic glutamate receptor 1. Neuron, 29(3), 717–727. [Link]
-
Maejima, T., Hashimoto, K., Yoshida, T., Aiba, A., & Kano, M. (2001). Presynaptic inhibition caused by retrograde signal from metabotropic glutamate to cannabinoid receptors. Neuron, 31(3), 463–475. [Link]
-
Varma, N., Carlson, G. C., & Alger, B. E. (2001). Endocannabinoids and the induction of depotentiation in the hippocampus are sensitive to the actions of the mGluR1 antagonist LY367385. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(24), RC188. [Link]
-
Robbe, D., Kopf, M., Remaury, A., Bockaert, J., & Manzoni, O. J. (2002). Endogenous cannabinoids mediate long-term depression in the nucleus accumbens. Proceedings of the National Academy of Sciences of the United States of America, 99(12), 8384–8388. [Link]
-
Robbe, D., Alonso, G., & Manzoni, O. J. (2003). Excitatory transmission in the nucleus accumbens: evidence for presynaptic kainate receptor- and group III metabotropic glutamate receptor-mediated inhibition. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(10), 4062–4071. [Link]
-
Yin, H. H., & Lovinger, D. M. (2006). Frequency-specific long-term depression of synaptic transmission in the striatum. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(41), 10390–10395. [Link]
-
Adermark, L., & Lovinger, D. M. (2007). Endocannabinoid-dependent long-term depression of synaptic transmission in the dorsal striatum is regulated by dopamine. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(47), 12795–12803. [Link]
-
Kreitzer, A. C., & Malenka, R. C. (2005). Dopamine- and endocannabinoid-mediated long-term depression of synaptic transmission in the striatum. Neuron, 46(5), 785–797. [Link]
-
Ronesi, J., Gerdeman, G. L., & Lovinger, D. M. (2004). Endocannabinoid-mediated long-term depression of striatal synaptic transmission is muscarinic receptor dependent. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(47), 10727–10734. [Link]
-
Wang, Z., Singh, A., Miller, J. A., & Brumberg, J. C. (2006). Endocannabinoid-mediated long-term depression of corticostriatal synapses is muscarinic receptor dependent. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(21), 5779–5787. [Link]
-
Choi, S., & Lovinger, D. M. (1997). Decreased probability of neurotransmitter release underlies striatal long-term depression and postnatal development of corticostriatal synapses. Proceedings of the National Academy of Sciences of the United States of America, 94(6), 2665–2670. [Link]
-
Calabresi, P., Maj, R., Pisani, A., Mercuri, N. B., & Bernardi, G. (1992). Long-term synaptic depression in the striatum: physiological and pharmacological characterization. The Journal of neuroscience : the official journal of the Society for Neuroscience, 12(11), 4224–4233. [Link]
-
Calabresi, P., Centonze, D., Gubellini, P., Marfia, G. A., Pisani, A., Sancesario, G., & Bernardi, G. (1999). Synaptic transmission in the striatum: from plasticity to neurodegeneration. Progress in neurobiology, 59(4), 349–376. [Link]
-
Sung, K. W., Choi, S., & Lovinger, D. M. (2001). Activation of group I mGluRs is necessary for induction of long-term depression at striatal synapses. The Journal of neurophysiology, 86(5), 2405–2412. [Link]
-
Gubellini, P., Saulle, E., Centonze, D., Costa, C., Tropepi, D., Bernardi, G., & Calabresi, P. (2001). The endocannabinoid system is required for striatal long-term depression. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(19), RC166. [Link]
-
Kreitzer, A. C., & Malenka, R. C. (2007). Endocannabinoid-mediated rescue of striatal LTD from mGluR-dependent depotentiation. Neuron, 53(1), 105–116. [Link]
-
Lovinger, D. M., & Mathur, B. N. (2012). Endocannabinoid signaling in the striatum. Current opinion in neurobiology, 22(4), 587–594. [Link]
-
Grueter, B. A., & Winder, D. G. (2012). Group I metabotropic glutamate receptor-dependent synaptic plasticity in the ventral tegmental area. The Journal of physiology, 590(21), 5345–5352. [Link]
-
Bellone, C., & Lüscher, C. (2006). Cocaine triggered AMPA receptor redistribution is reversed in vivo by mGluR-dependent long-term depression. Nature neuroscience, 9(5), 636–641. [Link]
-
Thomas, M. J., Malenka, R. C., & Bonci, A. (2000). Modulation of long-term depression by dopamine in the mesolimbic system. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(15), 5581–5586. [Link]
-
Fourgeaud, L., & Bouvier, D. (2006). Endocannabinoid-mediated long-term depression in the ventral tegmental area. The European journal of neuroscience, 24(11), 3161–3170. [Link]
-
Melis, M., & Pistis, M. (2007). Endocannabinoid-mediated modulation of synaptic transmission in the ventral tegmental area. British journal of pharmacology, 151(3), 309–318. [Link]
-
Riegel, A. C., & Lupica, C. R. (2004). Independent presynaptic and postsynaptic mechanisms regulate endocannabinoid-mediated long-term depression in the nucleus accumbens. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(49), 11090–11098. [Link]
-
Mato, S., Chevaleyre, V., Robbe, D., Pazos, A., Castillo, P. E., & Manzoni, O. J. (2004). A single in vivo exposure to delta 9THC blocks endocannabinoid-mediated synaptic plasticity. Nature neuroscience, 7(6), 585–586. [Link]
-
Martin, A. B., & Manzoni, O. J. (2014). Endocannabinoid-mediated synaptic plasticity in the PFC: a new target for the treatment of drug addiction? Frontiers in pharmacology, 5, 223. [Link]
-
Lafourcade, M., Elezgarai, I., Mato, S., Bakiri, Y., Grandes, P., & Manzoni, O. J. (2007). Molecular components and functions of the endocannabinoid system in the prefrontal cortex. The European journal of neuroscience, 26(11), 3029–3040. [Link]
-
Auclair, N., Otani, S., Soubrie, P., & Crepel, F. (2000). Cannabinoids and the long-term depression of synaptic transmission in the rat prefrontal cortex. Neuroscience, 100(4), 795–801. [Link]
-
Kasanetz, F., & Manzoni, O. J. (2009). Endocannabinoid-mediated long-term depression in the prefrontal cortex is induced by postsynaptic, group II metabotropic glutamate receptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(37), 11622–11633. [Link]
-
Lafourcade, M., & Manzoni, O. J. (2010). Endocannabinoid-mediated synaptic plasticity in the prefrontal cortex: a new frontier in the treatment of drug addiction. Frontiers in behavioral neuroscience, 4, 17. [Link]
-
Marsicano, G., Wotjak, C. T., Azad, S. C., Bisogno, T., Rammes, G., Cascio, M. G., Hermann, H., Tang, J., Hofmann, C., Zieglgänsberger, W., Di Marzo, V., & Lutz, B. (2002). The endogenous cannabinoid system controls extinction of aversive memories. Nature, 418(6897), 530–534. [Link]
-
Lutz, B. (2009). The endocannabinoid system and extinction learning. Molecular neurobiology, 40(1), 1–11. [Link]
-
Kamprath, K., & Wotjak, C. T. (2004). Non-associative learning in the dorsal periaqueductal gray of the mouse. Learning & memory (Cold Spring Harbor, N.Y.), 11(5), 621–631. [Link]
-
Azad, S. C., Monory, K., Marsicano, G., & Lutz, B. (2003). Circuit-specific genetics reveals the role of the cannabinoid system in the dual modulation of anxiety. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(30), 9933–9937. [Link]
-
Martin, M., Ledent, C., Parmentier, M., Maldonado, R., & Valverde, O. (2000). Involvement of CB1 cannabinoid receptors in emotional behaviour. Psychopharmacology, 152(4), 379–387. [Link]
-
Haller, J., Bakos, N., Szirmay, M., Ledent, C., & Freund, T. F. (2002). The effects of genetic and pharmacological blockade of the CB1 cannabinoid receptor on anxiety. The European journal of neuroscience, 16(7), 1395–1398. [Link]
-
Jacob, W., Yassouridis, A., & Wotjak, C. T. (2008). A novel, context-independent and validated open-field test for assessing anxiety-related behaviour in mice. Behavioural brain research, 187(2), 276–285. [Link]
-
Moreira, F. A., & Wotjak, C. T. (2010). Cannabinoids and anxiety. Current topics in behavioral neurosciences, 2, 429–450. [Link]
-
Viveros, M. P., Marco, E. M., & File, S. E. (2005). Endocannabinoid system and stress and anxiety responses. Pharmacology, biochemistry, and behavior, 81(2), 331–342. [Link]
-
Patel, S., & Hillard, C. J. (2001). Pharmacological evaluation of cannabinoid receptor ligands in a mouse model of anxiety: further evidence for an anxiolytic role for endogenous cannabinoid signaling. The Journal of pharmacology and experimental therapeutics, 297(3), 1105–1111. [Link]
-
Kathuria, S., Gaetani, S., Fegley, D., Valiño, F., Duranti, A., Tontini, A., Mor, M., Tarzia, G., La Rana, G., Calignano, A., Giustino, A., Tattoli, M., Palmery, M., Cuomo, V., & Piomelli, D. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature medicine, 9(1), 76–81. [Link]
-
Moreira, F. A., Aguiar, D. C., & Guimarães, F. S. (2007). Anxiolytic-like effect of fatty acid amide hydrolase inhibition in rats. Psychopharmacology, 191(2), 263–271. [Link]
-
Moreira, F. A., Kaiser, N., Monory, K., & Lutz, B. (2008). Reduced anxiety-like behaviour in mice lacking monoacylglycerol lipase. Pharmacology, biochemistry, and behavior, 90(3), 430–435. [Link]
-
Pan, B., Wang, W., Long, J. Z., Sun, D., Hillard, C. J., Cravatt, B. F., & Liu, Q. S. (2009). Blockade of 2-arachidonoylglycerol hydrolysis corrects associative learning deficits in a mouse model of fragile X syndrome. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(46), 14778–14789. [Link]
-
Griebel, G., Stemmelin, J., & Scatton, B. (2005). Effects of the cannabinoid CB1 receptor antagonist rimonabant in models of anxiety and depression. Biological psychiatry, 57(3), 261–267. [Link]
-
Witkin, J. M., Tzavara, E. T., & Nomikos, G. G. (2005). A role for cannabinoid CB1 receptors in mood and anxiety disorders. Behavioural pharmacology, 16(5-6), 315–331. [Link]
-
Navarro, M., Hernández, E., Muñoz, R. M., del Arco, I., Villanúa, M. A., Carrera, M. R., & Rodríguez de Fonseca, F. (1997). Acute administration of the CB1 cannabinoid receptor antagonist SR 141716A induces anxiety-like responses in the rat. Neuroreport, 8(2), 491–496. [Link]
-
Arevalo, C., de Miguel, R., & Hernández-Tristán, R. (2001). The cannabinoid CB1 receptor antagonist SR 141716A affects unconditioned stress-induced analgesia in rats. Life sciences, 68(11), 1325–1332. [Link]
-
Marco, E. M., Pérez-Alvarez, L., Borcel, E., Viveros, M. P., & Guaza, C. (2004). Involvement of the cannabinoid CB1 receptor in the effects of the neuropeptide Y on anxiety-like behaviour in rats. Behavioural brain research, 155(1), 169–176. [Link]
-
Urigüen, L., Pérez-Rial, S., Ledent, C., Palomares, B., & Grande, M. T. (2004). Impaired social interaction and reduced anxiety-related behavior in CB1 knockout mice. Neuropharmacology, 46(6), 847–856. [Link]
-
Hájos, N., Ledent, C., & Freund, T. F. (2001). Novel cannabinoid-sensitive receptor mediates inhibition of GABA release in the hippocampus. Neuroscience, 106(1), 1–4. [Link]
-
Breivogel, C. S., & Childers, S. R. (2000). The functional neuroanatomy of brain cannabinoid receptors. Neurobiology of disease, 7(6 Pt B), 615–631. [Link]
-
Pertwee, R. G. (2005). Pharmacological actions of cannabinoids. Handbook of experimental pharmacology, (168), 1–51. [Link]
-
Di Marzo, V., Bifulco, M., & De Petrocellis, L. (2004). The endocannabinoid system and its therapeutic exploitation. Nature reviews. Drug discovery, 3(9), 771–784. [Link]
-
Di Marzo, V. (2008). Targeting the endocannabinoid system: to enhance or reduce? Nature reviews. Drug discovery, 7(5), 438–455. [Link]
-
Cravatt, B. F., & Lichtman, A. H. (2004). The endogenous cannabinoid system and its role in nociceptive behavior. Journal of neurobiology, 61(1), 149–160. [Link]
-
Walker, J. M., & Hohmann, A. G. (2005). Cannabinoid mechanisms of pain suppression. Handbook of experimental pharmacology, (168), 509–554. [Link]
-
Hohmann, A. G. (2002). Spinal and peripheral mechanisms of cannabinoid antinociception: the role of CB1 and CB2 cannabinoid receptors. Chemistry and physics of lipids, 121(1-2), 173–190. [Link]
-
Calignano, A., La Rana, G., Giuffrida, A., & Piomelli, D. (1998). Control of pain initiation by endogenous cannabinoids. Nature, 394(6690), 277–281. [Link]
-
Richardson, J. D., Kilo, S., & Hargreaves, K. M. (1998). Cannabinoids reduce hyperalgesia and inflammation via interaction with peripheral CB1 receptors. Pain, 75(1), 111–119. [Link]
-
Malan, T. P., Jr, Ibrahim, M. M., Deng, H., Lai, J., Hruby, V. J., & Porreca, F. (2001). CB1 and CB2 cannabinoid receptor-mediated peripheral antinociception. Pain, 93(3), 239–245. [Link]
-
Ibrahim, M. M., Deng, H., Zvonok, A., Cockayne, D. A., Kwan, J., Mata, H. P., Vanderah, T. W., Lai, J., Porreca, F., Makriyannis, A., & Malan, T. P., Jr. (2005). Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not known to signal in the CNS. Proceedings of the National Academy of Sciences of the United States of America, 102(8), 3093–3098. [Link]
-
Elmes, S. J., Jhaveri, M. D., Smart, D., Kendall, D. A., & Chapman, V. (2004). Cannabinoid CB2 receptor activation inhibits mechanically evoked responses of wide dynamic range dorsal horn neurons in naive rats and in models of inflammatory and neuropathic pain. The European journal of neuroscience, 20(9), 2311–2320. [Link]
-
Nackley, A. G., Zvonok, A. M., Makriyannis, A., & Hohmann, A. G. (2003). Antagonism of the cannabinoid CB2 receptor enhances allodynia in a model of neuropathic pain. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(4), 1169–1176. [Link]
-
Guindon, J., & Hohmann, A. G. (2008). Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain. British journal of pharmacology, 153(2), 319–334. [Link]
-
Rahn, E. J., & Hohmann, A. G. (2009). Cannabinoids as pharmacotherapies for neuropathic pain: from the bench to the bedside. Neurotherapeutics : the journal of the American Society for Experimental NeuroTherapeutics, 6(4), 713–737. [Link]
-
Guindon, J., & Hohmann, A. G. (2011). The endocannabinoid system and pain. CNS & neurological disorders drug targets, 10(1), 6–23. [Link]
-
Woodhams, S. G., Sagar, D. R., Burston, J. J., & Chapman, V. (2015). The role of the endocannabinoid system in pain. Handbook of experimental pharmacology, 227, 119–143. [Link]
-
Starowicz, K., & Finn, D. P. (2017). Cannabinoids and pain: sites and mechanisms of action. Advances in pharmacology (San Diego, Calif.), 80, 437–475. [Link]
-
Donvito, G., Nass, S. R., Wilkerson, J. L., Curry, Z. A., Schurman, L. D., Kinsey, S. G., & Lichtman, A. H. (2018). The endogenous cannabinoid system: a budding source of targets for treating inflammatory and neuropathic pain. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 43(1), 52–79. [Link]
-
Fine, P. G., & Rosenfeld, M. J. (2013). The endocannabinoid system, cannabinoids, and pain. Rambam Maimonides medical journal, 4(4), e0022. [Link]
-
Russo, E. B. (2008). Cannabinoids in the management of difficult to treat pain. Therapeutics and clinical risk management, 4(1), 245–259. [Link]
-
Lynch, M. E., & Campbell, F. (2011). Cannabinoids for treatment of chronic non-cancer pain; a systematic review of randomized trials. British journal of clinical pharmacology, 72(5), 735–744. [Link]
-
Whiting, P. F., Wolff, R. F., Deshpande, S., Di Nisio, M., Duffy, S., Hernandez, A. V., Keurentjes, J. C., Lang, S., Misso, K., Ryder, S., Schmidlkofer, S., Westwood, M., & Kleijnen, J. (2015). Cannabinoids for medical use: a systematic review and meta-analysis. JAMA, 313(24), 2456–2473. [Link]
-
Andreae, M. H., Carter, G. M., Khorasani, N. M., & Rummans, T. A. (2015). Use of cannabinoids for the treatment of chronic pain. Mayo Clinic proceedings, 90(11), 1599–1600. [Link]
-
Aviram, J., & Samuelly-Leichtag, G. (2017). Efficacy of cannabis-based medicines for pain management: a systematic review and meta-analysis of randomized controlled trials. Pain physician, 20(6), E755–E796. [Link]
-
Meng, H., Johnston, B., Englesakis, M., Moulin, D. E., & Bhatia, A. (2017). Selective literature review of cannabis in the management of chronic non-cancer pain. Pain management, 7(3), 225–239. [Link]
-
Nugent, S. M., Morasco, B. J., O'Neil, M. E., Freeman, M., Low, A., Kondo, K., El-Gabalawy, R., & Kansagara, D. (2017). The effects of cannabis among adults with chronic pain and an overview of general harms: a systematic review. Annals of internal medicine, 167(5), 319–331. [Link]
-
Stockings, E., Campbell, G., Hall, W. D., Nielsen, S., Zagic, D., Rahman, R., Murnion, B., Farrell, M., & Degenhardt, L. (2018). Cannabis and cannabinoids for the treatment of people with chronic noncancer pain conditions: a systematic review and meta-analysis of controlled and observational studies. Pain, 159(10), 1932–1954. [Link]
-
Mücke, M., Phillips, T., Radbruch, L., Petzke, F., & Häuser, W. (2018). Cannabis-based medicines for chronic neuropathic pain in adults. The Cochrane database of systematic reviews, 3(3), CD012182. [Link]
-
Fisher, E., Moore, R. A., Fogarty, A. E., Finn, D. P., Finnerup, N. B., Gilron, I., Haroutounian, S., Krane, E., Rice, A. S. C., Rowbotham, M., Wallace, M., & Eccleston, C. (2021). Cannabinoids, cannabis, and cannabis-based medicines for pain. Pain, 162(Suppl 1), S42–S54. [Link]
-
Wang, L., Hong, P. J., May, C., Rehman, Y., O'Brien, Z., Jonsson, J., He, H., He, C., & Martin, M. (2021). Medical cannabis or cannabinoids for chronic non-cancer and cancer related pain: a systematic review and meta-analysis of randomised controlled trials. BMJ, 374, n1034. [Link]
-
De Gregorio, D., McLaughlin, R. J., Posa, L., Ochoa-Sanchez, R., Enns, J., Lopez-Canul, M., Aboud, M., Maione, S., Comai, S., & Gobbi, G. (2019). Cannabidiol modulates serotonergic transmission and reverses both allodynia and anxiety-like behavior in a model of neuropathic pain. Pain, 160(1), 136–150. [Link]
-
Xiong, W., Cui, T., Cheng, K., Yang, F., Chen, S. R., Willenbring, D., Guan, Y., Pan, H. L., Ren, K., Xu, Y., & Zhang, L. (2012). Cannabinoids suppress inflammatory and neuropathic pain by targeting α3 glycine receptors. The Journal of experimental medicine, 209(6), 1121–1134. [Link]
-
Lowin, T., & Straub, R. H. (2015). Cannabinoid-based drugs targeting CB1 and TRPV1, the new 'silver bullet' in pain relief? European journal of pharmacology, 763(Pt A), 14–23. [Link]
-
Starowicz, K., & Przewlocka, B. (2012). Modulation of neuropathic pain by the endocannabinoid system. Molecular neurobiology, 46(1), 17–28. [Link]
-
Costa, B., Trovato, A. E., Comelli, F., Giagnoni, G., & Colleoni, M. (2007). The non-psychoactive cannabis constituent cannabidiol is an orally effective therapeutic agent in rat chronic inflammatory and neuropathic pain. European journal of pharmacology, 556(1-3), 75–83. [Link]
-
Comelli, F., Giagnoni, G., Bettoni, I., Colleoni, M., & Costa, B. (2008). The administration of cannabidiol and the combination of cannabidiol and delta9-tetrahydrocannabinol reduces inflammatory and neuropathic pain in the rat. Pharmacological research, 58(1), 45–51. [Link]
-
Ward, S. J., McAllister, S. D., Kawamura, R., Murase, R., Neelakantan, H., & Walker, E. A. (2014). Cannabidiol inhibits paclitaxel-induced neuropathic pain through 5-HT(1A) receptors without inducing tolerance. Neuropharmacology, 79, 550–557. [Link]
-
Verrico, C. D., Wesson, S., Konduri, V., Hofferek, C. J., Vazquez-Perez, J., Blair, E., Dunner, K., Jr, Salimpour, P., Decker, W. K., & Halpert, M. M. (2020). A randomized, double-blind, placebo-controlled study of the efficacy and safety of cannabidiol for the treatment of chronic pain. Journal of pain research, 13, 2179–2193. [Link]
-
Xu, D. H., Cullen, B. D., Tang, M., & Fang, Y. (2020). The effectiveness of topical cannabidiol oil in symptomatic relief of peripheral neuropathy of the lower extremities. Current pharmaceutical biotechnology, 21(5), 390–402. [Link]
-
Boyaji, S., Merimsky, O., & Ben-Shabat, S. (2020). Cannabidiol for the treatment of chemotherapy-induced peripheral neuropathy: a case report. Journal of medical case reports, 14(1), 1. [Link]
-
Johnson, J. R., Burnell-Nugent, M., Lossignol, D., Ganae-Motan, E. D., Potts, R., & Fallon, M. T. (2010). Multicenter, double-blind, randomized, placebo-controlled, parallel-group study of the efficacy, safety, and tolerability of THC:CBD extract and THC extract in patients with intractable cancer-related pain. Journal of pain and symptom management, 39(2), 167–179. [Link]
-
Portenoy, R. K., Ganae-Motan, E. D., Allende, S., Yanagihara, R., Shaiova, L., Weinstein, S., McQuade, R., Wright, S., & Fallon, M. T. (2012). Nabiximols for opioid-treated cancer patients with poorly-controlled chronic pain: a randomized, placebo-controlled, graded-dose trial. The journal of pain : official journal of the American Pain Society, 13(5), 438–449. [Link]
-
Johnson, J. R., Lossignol, D., Burnell-Nugent, M., & Fallon, M. T. (2013). An open-label extension study to investigate the long-term safety and tolerability of THC/CBD oromucosal spray and oromucosal THC spray in patients with terminal cancer-related pain refractory to strong opioid analgesics. Journal of pain and symptom management, 46(2), 207–218. [Link]
-
Lichtman, A. H., Cook, S. A., & Martin, B. R. (1996). Investigation of brain sites mediating cannabinoid-induced antinociception in rats: a microinjection study. The Journal of pharmacology and experimental therapeutics, 276(2), 585–593. [Link]
-
Martin, W. J., Coffin, P. O., & Hohmann, A. G. (1999). Long-lasting antinociceptive effects of the cannabinoid receptor agonist WIN 55,212-2 are associated with a downregulation of cannabinoid CB1 receptors in the rat spinal cord. Brain research, 835(2), 293–297. [Link]
-
Martin, W. J., Loo, C. M., & Basbaum, A. I. (1999). Spinal cannabinoids are antiallodynic in rats with persistent inflammation. Pain, 82(2), 199–205. [Link]
-
Tseng, A. H., & Craft, R. M. (2001). Sex differences in antinociceptive and motoric effects of cannabinoids. European journal of pharmacology, 430(1), 41–47. [Link]
-
Craft, R. M. (2003). Sex differences in the effects of cannabinoids. Life sciences, 72(23), 2569–2579. [Link]
-
Craft, R. M. (2008). Sex differences in cannabinoid pharmacology: a review. British journal of pharmacology, 153(2), 335–349. [Link]
-
Cooper, Z. D., & Craft, R. M. (2018). Sex-dependent effects of cannabis and cannabinoids. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 43(1), 211–228. [Link]
-
Wiley, J. L., & Burston, J. J. (2014). Sex differences in the rewarding and aversive effects of cannabinoids. Current topics in behavioral neurosciences, 19, 215–233. [Link]
-
Tseng, A. H., & Craft, R. M. (2001). The role of spinal mu- and delta-opioid receptors in cannabinoid-induced antinociception in the rat. The Journal of pharmacology and experimental therapeutics, 298(3), 1069–1075. [Link]
-
Cichewicz, D. L. (2004). Synergistic interactions between cannabinoid and opioid analgesics. Life sciences, 74(11), 1317–1324. [Link]
-
Abrams, D. I., Couey, P., Shade, S. B., Kelly, M. E., & Benowitz, N. L. (2011). Cannabinoid-opioid interaction in chronic pain. Clinical pharmacology and therapeutics, 90(6), 844–851. [Link]
-
Bushlin, I., Rozenfeld, R., & Devi, L. A. (2010). Cannabinoid-opioid interactions during neuropathic pain and analgesia. Current opinion in pharmacology, 10(1), 80–86. [Link]
-
Manzanares, J., Corchero, J., Romero, J., Fernández-Ruiz, J. J., Ramos, J. A., & Fuentes, J. A. (1999). Pharmacological and biochemical interactions between opioids and cannabinoids. Trends in pharmacological sciences, 20(7), 287–294. [Link]
-
Vigano, D., Rubino, T., & Parolaro, D. (2005). Molecular and cellular basis of cannabinoid and opioid interactions. Pharmacology, biochemistry, and behavior, 81(2), 360–368. [Link]
-
Scavone, J. L., Sterling, R. C., & Van Bockstaele, E. J. (2013). Cannabinoid and opioid receptor co-localization in brainstem monoaminergic nuclei. Brain research, 1529, 111–123. [Link]
-
Roberts, J. D., Gennings, C., & Shih, M. (2006). Synergistic affective analgesic interaction between delta-9-tetrahydrocannabinol and morphine. The European journal of pharmacology, 530(1-2), 54–58. [Link]
-
Cichewicz, D. L., & Welch, S. P. (2003). Synergistic interactions between the cannabinoid receptor antagonist, SR 141716A and naloxone in peripherally- and centrally-administered morphine. European journal of pharmacology, 467(1-3), 115–123. [Link]
-
Maguire, D. R., & France, C. P. (2014). The role of cannabinoid-opioid interactions in the processing of noxious stimuli. British journal of pharmacology, 171(20), 4626–4639. [Link]
-
Nielsen, S., Sabioni, P., Trigo, J. M., Ware, M. A., Le Foll, B., Gowing, L., & Hall, W. D. (2017). Opioid-sparing effect of cannabinoids: a systematic review and meta-analysis. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 42(9), 1752–1765. [Link]
-
Boehnke, K. F., Litinas, E., & Clauw, D. J. (2016). Medical cannabis use is associated with decreased opiate medication use in a retrospective cross-sectional survey of patients with chronic pain. The journal of pain : official journal of the American Pain Society, 17(6), 739–744. [Link]
-
Haroutounian, S., Rittner, H. L., Vik, T. A., D'Arcy, Y., Schwartz, S., & Fitzcharles, M. A. (2016). The impact of cannabis on the use of other prescription drugs. Cannabis and cannabinoid research, 1(1), 143–151. [Link]
-
Lucas, P. (2012). Cannabis as an adjunct to or substitute for opiates in the treatment of chronic pain. Journal of psychoactive drugs, 44(2), 125–133. [Link]
- Piper, B. J., DeKeuster, R. M., Beals, M. L., Cobb, C. M., Burchman, C. A., Perkinson, L., & Lynn, S. T. (2017). Substitution of medical cannabis for pharmaceutical agents for pain, anxiety, and sleep. Journal of psychopharmacology (Oxford, England), 31(5), 569–575